molecular formula C14H10INO B4187453 3-[(2-Iodophenyl)methoxy]benzonitrile

3-[(2-Iodophenyl)methoxy]benzonitrile

Cat. No.: B4187453
M. Wt: 335.14 g/mol
InChI Key: RSQDPUNHKBFQCI-UHFFFAOYSA-N
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Description

3-[(2-Iodophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 2-iodophenylmethoxy substituent at the meta position of the benzonitrile core. Its molecular formula is C₁₄H₁₀INO, with a molecular weight of 359.14 g/mol. The iodine atom in the 2-iodophenyl group introduces steric bulk and polarizability, while the methoxy linker enhances lipophilicity and modulates electronic properties.

Properties

IUPAC Name

3-[(2-iodophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDPUNHKBFQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodophenyl)methoxy]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxybenzonitrile with 2-iodobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Iodobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl iodide with an aryl boronic acid .

Scientific Research Applications

3-[(2-Iodobenzyl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Iodophenyl)methoxy]benzonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound can also participate in palladium-catalyzed coupling reactions, where the palladium catalyst activates the aryl iodide for subsequent coupling with other aryl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(2-Iodophenyl)methoxy]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthetic accessibility, and inferred biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Notable Properties/Applications Evidence Source
This compound C₁₄H₁₀INO 2-Iodophenylmethoxy at C3 High lipophilicity; potential PET ligand (inferred) N/A (hypothetical)
3-(2-Chloro-5-methoxyphenyl)benzonitrile C₁₄H₁₀ClNO 2-Chloro, 5-methoxy at phenyl ring Anticancer/antimicrobial activity
2-(3-Methoxyphenyl)benzonitrile C₁₄H₁₁NO 3-Methoxyphenyl at C2 Intermediate in organic synthesis
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile C₁₁H₁₀N₄O₂ Oxadiazole-methoxy at C3 Enzyme inhibition potential
4-Methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile C₁₆H₂₂N₂O₃ Morpholinopropoxy, methoxy at C4 Neuroprotective/anti-cancer activity

Substituent Effects on Reactivity and Bioactivity

Iodo vs. Chloro/Methoxy Groups
  • 3-(2-Chloro-5-methoxyphenyl)benzonitrile : The chloro and methoxy groups enhance electrophilic aromatic substitution reactivity. Chlorine’s electronegativity may improve binding to targets like kinases, while methoxy increases solubility.
  • This compound : The iodine atom’s larger size and polarizability could enhance interactions with hydrophobic pockets or halogen-binding domains in proteins, making it suitable for radiopharmaceuticals (e.g., PET tracers) .
Oxadiazole vs. Aromatic Substituents
  • 3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile : The oxadiazole ring introduces hydrogen-bond acceptor sites, improving target selectivity. This contrasts with the iodine in the target compound, which prioritizes hydrophobic interactions.
Morpholine vs. Methoxy Linkers
  • However, the iodine substituent may improve tissue specificity in imaging applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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